Aripiprazole N,N-Dioxide: A Technical Guide to its Discovery and Synthesis
Aripiprazole N,N-Dioxide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these is Aripiprazole N,N-dioxide, a metabolite formed through the oxidation of the piperazine (B1678402) nitrogen atoms. This technical guide provides a comprehensive overview of the discovery and synthesis of Aripiprazole N,N-dioxide, including detailed experimental protocols, characterization data, and relevant biological context. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding this specific metabolite.
Introduction
Aripiprazole is a widely prescribed second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] The in vivo biotransformation of aripiprazole is complex, involving dehydrogenation, hydroxylation, and N-dealkylation, primarily mediated by CYP3A4 and CYP2D6 enzymes.[3] One of the metabolic pathways involves the oxidation of the nitrogen atoms in the piperazine moiety, leading to the formation of N-oxide metabolites, including Aripiprazole N,N-dioxide.[4] The synthesis and characterization of Aripiprazole N,N-dioxide were first described by Satyanarayana et al. in 2005.[5]
Discovery and Characterization
Aripiprazole N,N-dioxide is identified as a metabolite of aripiprazole, formed by the oxidation of both nitrogen atoms of the piperazine ring.[5]
Chemical Properties
A summary of the key chemical properties of Aripiprazole N,N-dioxide is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 7-{4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | N/A |
| Molecular Formula | C23H27Cl2N3O4 | [4] |
| Molecular Weight | 480.38 g/mol | [4] |
| CAS Number | 573691-13-1 | [5] |
Spectroscopic Data
The characterization of Aripiprazole N,N-dioxide relies on various spectroscopic techniques. While a complete dataset from a single source is not publicly available, the key expected and reported spectral features are summarized in Table 2.
| Technique | Data | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 480 | [4] |
| Infrared (IR) Spectroscopy | NH stretching: 3428 cm-1, C=O stretching: 1663 cm-1, C-Cl stretching: 1171 cm-1 | [4] |
| 1H Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine protons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |
| 13C Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine carbons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |
Synthesis of Aripiprazole N,N-Dioxide
The synthesis of Aripiprazole N,N-dioxide is achieved through the direct oxidation of aripiprazole.
Synthetic Scheme
The overall synthetic transformation is depicted in the workflow below.
Caption: Synthetic workflow for Aripiprazole N,N-Dioxide.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Aripiprazole N,N-dioxide, based on the procedure described by Satyanarayana et al. and general principles of N-oxidation of piperazines.[4]
Materials:
-
Aripiprazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure Aripiprazole N,N-dioxide.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the pharmacological activity, receptor binding profile, or direct involvement in signaling pathways of Aripiprazole N,N-dioxide. As a metabolite, its primary relevance is in the context of the overall pharmacokinetics and metabolism of the parent drug, aripiprazole.
The metabolism of aripiprazole is a complex process, and understanding the profile of all its metabolites is crucial for a complete picture of its in vivo behavior. The general metabolic pathways of aripiprazole are outlined below.
Caption: Major metabolic pathways of Aripiprazole.
Further research is required to elucidate the specific biological activities of Aripiprazole N,N-dioxide and to determine if it contributes to the overall pharmacological profile or potential side effects of aripiprazole therapy.
Conclusion
Aripiprazole N,N-dioxide is a metabolite of aripiprazole, the synthesis of which has been established through the oxidation of the parent compound. This guide provides a foundational understanding of its discovery, chemical properties, and a detailed synthetic protocol. While its specific pharmacological role remains to be fully elucidated, the study of such metabolites is essential for a comprehensive understanding of the disposition and potential effects of aripiprazole in vivo. Further investigation into the biological activity of Aripiprazole N,N-dioxide is warranted to complete our knowledge of aripiprazole's metabolic profile.
References
- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
